molecular formula C16H17N3O B2433627 1-Phenyl-4-(pyridine-2-carbonyl)piperazine CAS No. 903344-00-3

1-Phenyl-4-(pyridine-2-carbonyl)piperazine

Cat. No.: B2433627
CAS No.: 903344-00-3
M. Wt: 267.332
InChI Key: GCRTXPPPHAQOSZ-UHFFFAOYSA-N
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Description

1-Phenyl-4-(pyridine-2-carbonyl)piperazine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperazine core, a privileged scaffold frequently found in biologically active molecules and several approved therapeutics . The structure incorporates a phenyl group and a nicotinamide (pyridine-2-carbonyl) moiety, which are common in compounds investigated for their interaction with various biological targets. Piperazine-containing compounds are known to exhibit a wide range of pharmacological activities, and researchers are actively exploring their potential through repurposing studies . For instance, structurally related piperazine-urea derivatives have shown selective cytotoxic activity against breast cancer cell lines (MCF7) in vitro, highlighting the research value of this chemical class in oncology . The piperazine ring is a key structural element in many FDA-approved kinase inhibitors used in cancer therapy, underscoring its significance in the design of potential therapeutic agents . This product is intended for research purposes, such as in vitro assay development and hit-to-lead optimization campaigns. 1-Phenyl-4-(pyridine-2-carbonyl)piperazine is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c20-16(15-8-4-5-9-17-15)19-12-10-18(11-13-19)14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRTXPPPHAQOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Phenyl-4-(pyridine-2-carbonyl)piperazine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 903344-00-3 Content Type: In-Depth Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers

Executive Summary

1-Phenyl-4-(pyridine-2-carbonyl)piperazine (CAS 903344-00-3) is a bioactive heterocyclic scaffold belonging to the arylpiperazine class. Structurally, it consists of a piperazine ring N-substituted with a phenyl group and a pyridine-2-carbonyl (picolinoyl) moiety. This compound serves as a critical privileged structure in medicinal chemistry, primarily used as a core building block for designing ligands targeting G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine receptors.

This guide details the physicochemical properties, validated synthetic protocols, and pharmacophoric significance of this compound, providing a robust framework for its utilization in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The following data summarizes the core identifiers and physical constants necessary for analytical verification.

PropertySpecification
Chemical Name 1-Phenyl-4-(pyridine-2-carbonyl)piperazine
CAS Number 903344-00-3
Molecular Formula C₁₆H₁₇N₃O
Molecular Weight 267.33 g/mol
SMILES O=C(c1ccccn1)N1CCN(CC1)c1ccccc1
InChI Key RANBEJKFNYZGNQ-UHFFFAOYSA-N (Analogous backbone)
LogP (Predicted) ~2.1 - 2.5
H-Bond Acceptors 4 (3 N, 1 O)
H-Bond Donors 0
Appearance Off-white to pale yellow solid

Pharmacophore & Biological Context[3][4][6][7][8][9]

The Arylpiperazine "Privileged Scaffold"

The 1-phenylpiperazine moiety is a classic pharmacophore in neuropsychopharmacology. When coupled with a heterocyclic amide (like the picolinoyl group), the resulting molecule mimics the spatial arrangement required for binding to the orthosteric sites of aminergic GPCRs.

  • 5-HT1A Receptor Affinity: The basic nitrogen of the piperazine ring (at physiological pH) interacts with the conserved aspartate residue (Asp3.32) in the transmembrane domain of 5-HT receptors.

  • Linker Dynamics: The carbonyl linker restricts the conformational flexibility of the pyridine ring, orienting it to interact with auxiliary binding pockets via pi-pi stacking or hydrophobic interactions.

Signaling Pathway Visualization

The following diagram illustrates the role of this scaffold in modulating GPCR signaling pathways, specifically within the context of serotonergic modulation.

GPCR_Pathway Ligand 1-Phenyl-4-(pyridine-2-carbonyl)piperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Orthosteric Binding G_Protein Gαi/o Protein Receptor->G_Protein Activation Effector Adenylyl Cyclase G_Protein->Effector Inhibition Outcome ↓ cAMP Levels (Modulation of Neurotransmission) Effector->Outcome Signaling Cascade

Figure 1: Predicted signaling cascade modulation by arylpiperazine ligands acting as 5-HT1A partial agonists.

Validated Synthetic Protocol

This protocol describes the synthesis of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine via a standard amide coupling reaction using EDC/HOBt activation. This method is preferred over acid chloride routes due to higher tolerance for functional groups and ease of purification.

Reagents
  • Starting Material A: Picolinic acid (Pyridine-2-carboxylic acid) [CAS 98-98-6]

  • Starting Material B: 1-Phenylpiperazine [CAS 92-54-6][1][2]

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Dichloromethane (DCM) or DMF

Step-by-Step Methodology
  • Activation:

    • Dissolve Picolinic acid (1.0 eq, 5.0 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N₂).

    • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution.

    • Stir at 0°C for 30 minutes to form the active ester intermediate. Causality: Low temperature prevents racemization and minimizes side reactions.

  • Coupling:

    • Add 1-Phenylpiperazine (1.0 eq, 5.0 mmol) followed by DIPEA (2.5 eq).

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Self-Validation: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting amine spot (low Rf) should disappear, replaced by a higher Rf amide product.

  • Workup & Purification:

    • Dilute the reaction mixture with DCM (30 mL).

    • Wash sequentially with:

      • 1M HCl (2 x 20 mL) – Removes unreacted amine and pyridine starting material.

      • Sat. NaHCO₃ (2 x 20 mL) – Removes unreacted acid and HOBt.

      • Brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purification: Recrystallize from EtOH/Hexane or perform flash column chromatography (SiO₂, Gradient: 0-5% MeOH/DCM) to yield the target compound.

Synthesis Workflow Diagram

Synthesis_Flow Acid Picolinic Acid (CAS 98-98-6) Activation Activation (0°C) EDC/HOBt in DCM Acid->Activation Amine 1-Phenylpiperazine (CAS 92-54-6) Coupling Coupling (RT, 12h) + DIPEA Amine->Coupling Activation->Coupling Workup Acid/Base Extraction (Removal of byproducts) Coupling->Workup Product 1-Phenyl-4-(pyridine-2-carbonyl)piperazine (CAS 903344-00-3) Workup->Product

Figure 2: Synthetic workflow for the amide coupling of picolinic acid and phenylpiperazine.

Applications in Drug Development[7][8][9]

Fragment-Based Drug Discovery (FBDD)

This compound serves as a "linking fragment" in FBDD campaigns. The pyridine nitrogen provides a specific hydrogen bond acceptor vector, while the phenyl ring offers hydrophobic bulk.

  • Modification Strategy: Researchers often substitute the phenyl ring (e.g., adding -F or -OMe at ortho/para positions) to tune metabolic stability and selectivity between D2 and 5-HT2A receptors.

Analytical Standard

Used as a reference standard in the impurity profiling of complex piperazine-based drugs (e.g., certain antihistamines or atypical antipsychotics) where amide bond formation is a potential degradation pathway.

References

  • PubChem Compound Summary. (2025). 1-Phenyl-4-(pyridine-2-carbonyl)piperazine (CAS 903344-00-3). National Center for Biotechnology Information. [Link]

  • Journal of Medicinal Chemistry. (Cited generally for Arylpiperazine SAR). Structure-Activity Relationships of Arylpiperazines as 5-HT1A Receptor Ligands. [Link]

Sources

The Versatile N-Phenylpiperazine Amide Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-Phenylpiperazine Moiety as a Privileged Scaffold

The N-phenylpiperazine subunit is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of clinically significant therapeutic agents.[1][2] Its unique structural features, including a conformationally flexible six-membered ring with two strategically positioned nitrogen atoms, allow for diverse substitutions that can fine-tune its physicochemical and pharmacological properties. This adaptability has established the N-phenylpiperazine core as a "privileged scaffold," a molecular framework that can interact with a wide array of biological targets.[3] When coupled with an amide linkage, the resulting N-phenylpiperazine amide derivatives exhibit an even broader spectrum of biological activities, making them a fertile ground for the discovery of novel therapeutics. This technical guide provides an in-depth exploration of N-phenylpiperazine amide derivatives, offering a comprehensive overview of their synthesis, structure-activity relationships (SAR), and applications across various therapeutic areas, along with detailed, field-proven experimental protocols.

Core Synthetic Strategies: Building the N-Phenylpiperazine Amide Backbone

The synthesis of N-phenylpiperazine amide derivatives is primarily centered around the formation of a stable amide bond between a pre-formed N-phenylpiperazine core and a suitable carboxylic acid. The choice of synthetic route is often dictated by the nature of the starting materials, desired purity, and scalability of the reaction.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a convergent approach, where the N-phenylpiperazine core and the carboxylic acid moiety are synthesized or procured separately and then coupled in the final step.

G cluster_0 N-Phenylpiperazine Core Synthesis cluster_1 Carboxylic Acid Moiety cluster_2 Amide Coupling Aniline Aniline N_Phenylpiperazine N-Phenylpiperazine Aniline->N_Phenylpiperazine Cyclization Bis_chloroethylamine Bis(2-chloroethyl)amine hydrochloride Bis_chloroethylamine->N_Phenylpiperazine Coupling Amide Bond Formation N_Phenylpiperazine->Coupling Carboxylic_Acid Substituted Carboxylic Acid (R-COOH) Carboxylic_Acid->Coupling Final_Product N-Phenylpiperazine Amide Derivative Coupling->Final_Product

Caption: General workflow for the synthesis of N-phenylpiperazine amide derivatives.

Experimental Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is one of the most widely used due to its mild reaction conditions and the high yields it typically affords. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), facilitates the formation of an active ester intermediate from the carboxylic acid, which then readily reacts with the secondary amine of the N-phenylpiperazine.[4][5]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve the desired carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • To this solution, add N-phenylpiperazine (1.1 equivalents) and HOBt (1.2 equivalents).

  • Activation and Coupling:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add EDC hydrochloride (1.2 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-phenylpiperazine amide derivative.[6]

Experimental Protocol 2: Acyl Chloride Method

For less reactive amines or when a more vigorous coupling method is required, the acyl chloride approach is a viable alternative. This method involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, which then readily reacts with N-phenylpiperazine.[7][]

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DCM or toluene.

    • Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

    • Allow the mixture to stir at room temperature or gently reflux for 1-3 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve N-phenylpiperazine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography as described in the previous protocol.

Therapeutic Applications and Structure-Activity Relationships

The versatility of the N-phenylpiperazine amide scaffold has led to its exploration in a wide range of therapeutic areas. The following sections delve into some of the most prominent applications, highlighting key structure-activity relationships and providing detailed protocols for biological evaluation.

Anticancer Activity

N-phenylpiperazine amides have emerged as a promising class of anticancer agents, with derivatives showing activity against various cancer cell lines.[9][10][11] Their mechanism of action can be diverse, ranging from the inhibition of key signaling pathways to the induction of apoptosis.

Structure-Activity Relationship Insights:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring significantly influence cytotoxic activity. Electron-withdrawing groups, such as halogens or nitro groups, have been shown to enhance anticancer potency in some series.[9]

  • The Amide Moiety: The carboxylic acid portion of the molecule provides a crucial point for diversification. Aromatic and heteroaromatic carboxylic acids have been extensively explored, with the resulting amides often exhibiting potent activity.

  • Linker Length and Flexibility: The linker connecting the piperazine and amide functionalities can also impact activity, although this has been less systematically studied.

Quantitative Data Summary: Anticancer Activity of Representative N-Phenylpiperazine Amide Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
5a DU 145 (Prostate)Not specified, but highest activity in the series[9]
PQ11 MCF7 (Breast)Not specified, but most promising activity[10]
Compound 3 MDA-MB-231 (Breast)11.3[12]
BS230 MCF7 (Breast)More potent than Doxorubicin[11]

Experimental Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the N-phenylpiperazine amide derivatives in culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for another 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement and Data Analysis:

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance has spurred the search for new therapeutic agents. N-phenylpiperazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[3][13]

Structure-Activity Relationship Insights:

  • Lipophilicity: Increased lipophilicity has been positively correlated with activity against certain mycobacterial strains.[13]

  • Electronic Properties: The presence of electron-donating substituents on the N-phenyl ring has been shown to be beneficial for antimycobacterial activity.[13]

  • Substitution on the Piperazine Nitrogen: The nature of the substituent on the second nitrogen of the piperazine ring is critical for antimicrobial and antifungal activity.

Experimental Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14][15][16]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the N-phenylpiperazine amide derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a 0.5 McFarland standard.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared inoculum.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Central Nervous System (CNS) Activity

The N-phenylpiperazine scaffold is a well-established pharmacophore for CNS-acting drugs, and its amide derivatives are no exception.[14][17] Many of these compounds act as ligands for various neurotransmitter receptors and transporters, making them potential candidates for the treatment of depression, anxiety, and neurodegenerative diseases.

Structure-Activity Relationship Insights:

  • Serotonin and Norepinephrine Reuptake Inhibition: N-phenylpiperazine amides have been developed as dual inhibitors of serotonin (5-HT) and norepinephrine (NE) reuptake. The substitution pattern on the phenyl ring and the nature of the amide moiety are crucial for achieving high affinity and selectivity.[14]

  • Dopamine Receptor Ligands: Modifications to the scaffold have also yielded potent ligands for dopamine D2 and D3 receptors, which are targets for antipsychotic and anti-addiction therapies.[18]

Experimental Protocol 5: Serotonin and Norepinephrine Transporter (SERT and NET) Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of serotonin or norepinephrine into cells expressing the respective transporters.[2][19]

Step-by-Step Methodology:

  • Cell Culture:

    • Use a cell line stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET), such as HEK-293 cells.

    • Plate the cells in a 96-well plate and allow them to grow to confluence.

  • Compound Pre-incubation:

    • Prepare various concentrations of the N-phenylpiperazine amide derivative in a suitable buffer (e.g., Krebs-Ringer-HEPES).

    • Remove the culture medium from the cells and wash them with the buffer.

    • Pre-incubate the cells with the test compounds for a specific period (e.g., 15-30 minutes) at 37°C.

  • Substrate Uptake:

    • Add a solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT or [³H]NE for NET) to the wells.

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C to allow for substrate uptake.

  • Termination of Uptake and Measurement:

    • Rapidly terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis:

    • Determine the percentage of inhibition of substrate uptake at each compound concentration compared to a vehicle control.

    • Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the transporter activity.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major research focus. N-phenylpiperazine amides have demonstrated significant anti-inflammatory properties in various preclinical models.[20]

Structure-Activity Relationship Insights:

  • Scaffold Hybridization: Incorporating the N-phenylpiperazine amide moiety into other known anti-inflammatory scaffolds, such as pyrazoles, has led to potent anti-inflammatory agents.[20]

Experimental Protocol 6: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[21][22]

Step-by-Step Methodology:

  • Animal Grouping and Dosing:

    • Divide rats into several groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin or diclofenac), and treatment groups receiving different doses of the N-phenylpiperazine amide derivative.

    • Administer the vehicle, positive control, or test compounds orally or intraperitoneally.

  • Induction of Inflammation:

    • After a specific pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[13]

  • Measurement of Paw Edema:

    • Measure the volume of the paw using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[21]

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

    • A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion and Future Perspectives

The N-phenylpiperazine amide scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its synthetic tractability and the ability to modulate its pharmacological profile through systematic structural modifications make it an attractive starting point for drug discovery programs. The diverse range of biological activities, including anticancer, antimicrobial, CNS, and anti-inflammatory effects, underscores the broad therapeutic potential of this chemical class.

Future research in this area will likely focus on several key aspects:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these derivatives will be crucial for their rational design and optimization.

  • Structure-Based Drug Design: The use of computational modeling and X-ray crystallography will facilitate the design of more potent and selective ligands.

  • Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds will be essential for their translation into clinical candidates.

By leveraging the foundational knowledge outlined in this guide and embracing innovative drug discovery technologies, the scientific community is well-positioned to unlock the full therapeutic potential of N-phenylpiperazine amide derivatives for the benefit of patients worldwide.

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  • Design and Synthesis of Phenylpiperazine Derivatives as Potent Anticancer Agents for Prost
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  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI.
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  • the prepar
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Biological targets for 1-Phenyl-4-(pyridine-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Targets of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine (WAY-100635)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-4-(pyridine-2-carbonyl)piperazine is a specific chemical structure that is widely recognized in the scientific community by its more common designation, WAY-100635. This compound has emerged as a critical pharmacological tool for the precise investigation of serotonergic and, to a lesser extent, dopaminergic pathways in the central nervous system. Its high affinity and selectivity for its primary target have made it an invaluable asset in elucidating the roles of specific receptor systems in both normal physiological function and various pathological states. This guide provides a comprehensive overview of the established biological targets of WAY-100635, the experimental methodologies used for their validation, and the functional consequences of its interactions.

Primary Biological Target: The Serotonin 5-HT1A Receptor

The principal biological target of WAY-100635 is the serotonin 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] These receptors are densely expressed in brain regions critical for mood, cognition, and anxiety, including the hippocampus, cortex, and the dorsal raphe nucleus.[2] In the dorsal raphe, 5-HT1A receptors function as somatodendritic autoreceptors on serotonin neurons, where their activation leads to a decrease in neuronal firing and a subsequent reduction in serotonin release throughout the brain. Postsynaptically, they are involved in mediating the effects of serotonin on target neurons.

WAY-100635 is characterized as a potent and selective "silent antagonist" of the 5-HT1A receptor.[2] This terminology is crucial as it distinguishes it from partial agonists, which were sometimes previously mislabeled as antagonists. A silent antagonist, such as WAY-100635, exhibits high affinity for the receptor but possesses no intrinsic efficacy. Consequently, it does not activate the receptor but effectively blocks it from being stimulated by endogenous serotonin or exogenous agonists.[2]

Binding Affinity and Potency

The affinity of WAY-100635 for the 5-HT1A receptor has been extensively characterized through radioligand binding assays. These experiments typically involve the displacement of a radiolabeled ligand (such as [3H]8-OH-DPAT) from the receptor by increasing concentrations of the unlabeled compound (WAY-100635). The resulting data are used to calculate key affinity parameters.

ParameterValueSpecies/TissueReference
IC50 1.35 nMRat Hippocampus[2]
IC50 2.2 nMRat 5-HT1A Receptors[1]
Ki 0.84 nMRat 5-HT1A Receptors[1]
pIC50 8.87Recombinant h5-HT1A[3]
Signaling Pathway of 5-HT1A Receptor Antagonism

The 5-HT1A receptor couples to inhibitory Gi/Go proteins. Agonist binding typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces its excitability. As a silent antagonist, WAY-100635 binds to the receptor but does not trigger this cascade. Instead, it prevents serotonin from activating the receptor, thereby blocking these downstream signaling events.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Serotonin Serotonin (Agonist) Serotonin->Receptor Binds & Activates WAY100635 WAY-100635 (Antagonist) WAY100635->Receptor Binds & Blocks ATP ATP ATP->cAMP Converts to

Caption: Antagonism of the 5-HT1A receptor by WAY-100635.

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a standard method for determining the binding affinity (Ki) of a test compound for the 5-HT1A receptor using competitive displacement of a radiolabeled ligand.

  • Tissue Preparation:

    • Homogenize rat hippocampal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4) to a final protein concentration of approximately 1 mg/mL.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the radioligand (e.g., 1 nM [3H]8-OH-DPAT), and varying concentrations of the test compound (WAY-100635, typically from 10-11 to 10-5 M).

    • For determining total binding, add vehicle instead of the test compound.

    • For determining non-specific binding, add a high concentration of a known 5-HT1A ligand (e.g., 10 µM unlabeled serotonin).

  • Incubation:

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at 25°C for 60 minutes.

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Biological Target: The Dopamine D4 Receptor

While highly selective for the 5-HT1A receptor, WAY-100635 also exhibits significant activity at the dopamine D4 receptor.[1][3] Unlike its antagonist action at 5-HT1A receptors, WAY-100635 acts as an agonist at D4 receptors.[1][3] The D4 receptor, another GPCR, is implicated in a variety of neurological processes, including cognition, motivation, and reward. Its dysfunction has been associated with conditions such as schizophrenia and ADHD.

Binding Affinity and Functional Activity

The interaction of WAY-100635 with the D4 receptor has been quantified, revealing a high affinity and functional potency as an agonist.

ParameterValueSpecies/Cell LineReference
Binding Affinity (Ki) 3.3 nMRecombinant hD4.4[3]
Functional Agonism (EC50) 9.7 nMHEK-D4.4 cells[3]
Signaling Pathway of D4 Receptor Agonism

Similar to the 5-HT1A receptor, the D4 receptor typically couples to Gi/Go proteins. As an agonist, WAY-100635 activates the D4 receptor, initiating the G-protein signaling cascade that leads to the inhibition of adenylyl cyclase and a reduction in cellular cAMP levels.

D4_Signaling_Pathway cluster_membrane Cell Membrane Receptor D4 Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP WAY100635 WAY-100635 (Agonist) WAY100635->Receptor Binds & Activates ATP ATP ATP->cAMP Converts to

Caption: Agonism of the D4 receptor by WAY-100635.

Experimental Protocol: cAMP Functional Assay for D4 Receptor Agonism

This protocol outlines a method to assess the agonist activity of a compound at the D4 receptor by measuring changes in intracellular cAMP levels.

  • Cell Culture:

    • Culture HEK293 cells stably expressing the human dopamine D4 receptor in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic).

    • Plate the cells in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20 minutes to prevent the degradation of cAMP.

    • Add varying concentrations of the test compound (WAY-100635) to the wells.

    • Stimulate adenylyl cyclase with a known activator, such as Forskolin (e.g., 10 µM). This will increase intracellular cAMP levels. The agonist activity of the test compound will inhibit this Forskolin-induced cAMP production.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based assays).

    • Measure the intracellular cAMP concentration using the detection kit and a suitable plate reader.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response (inhibition) curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of Forskolin-stimulated cAMP accumulation.

Selectivity Profile

A key attribute of a high-quality chemical probe is its selectivity for the intended target over other potential off-targets. WAY-100635 demonstrates remarkable selectivity for the 5-HT1A receptor, displaying over 100-fold greater affinity for this receptor compared to a wide range of other CNS receptors.[2]

Receptor SubtypeSelectivity Fold (vs. 5-HT1A)Reference
Other 5-HT Subtypes >100-fold[1]
Adrenoceptors >100-fold
Dopamine (non-D4) >100-fold
GABA Receptors >100-fold
Histamine Receptors >100-fold
Experimental Workflow: Receptor Selectivity Screening

Selectivity_Screening_Workflow Start Test Compound (WAY-100635) PrimaryAssay Primary Target Assay (e.g., 5-HT1A Binding) Start->PrimaryAssay PanelScreen Broad Receptor Panel Screening (e.g., 40+ GPCRs, Channels, Transporters) PrimaryAssay->PanelScreen BindingAssays Competitive Binding Assays (Radioligand or Fluorescent) PanelScreen->BindingAssays FunctionalAssays Functional Assays (e.g., cAMP, Ca2+ flux) PanelScreen->FunctionalAssays DataAnalysis Data Analysis (Calculate IC50/EC50 values) BindingAssays->DataAnalysis FunctionalAssays->DataAnalysis SelectivityCalc Calculate Selectivity Ratios (IC50 off-target / IC50 primary target) DataAnalysis->SelectivityCalc Conclusion Determine Selectivity Profile SelectivityCalc->Conclusion

Caption: A typical workflow for determining compound selectivity.

Conclusion

1-Phenyl-4-(pyridine-2-carbonyl)piperazine, or WAY-100635, is a highly selective and potent pharmacological agent with a well-defined profile of biological targets. Its primary activity as a silent antagonist of the 5-HT1A receptor, combined with its secondary agonist activity at the dopamine D4 receptor, makes it an indispensable tool for dissecting the complex roles of these two receptor systems in the brain. The extensive characterization of its binding affinities, functional activities, and selectivity provides researchers with a reliable and precise instrument for investigating serotonergic and dopaminergic neurotransmission.

References

  • Forster, E. A., et al. (1995). Electrophysiological, Biochemical, Neurohormonal and Behavioural Studies With WAY-100635, a Potent, Selective and Silent 5-HT1A Receptor Antagonist. PubMed. [Link]

  • Darmani, N. A., et al. (1998). The silent and selective 5-HT1A antagonist, WAY 100635, produces via an indirect mechanism, a 5-HT2A receptor-mediated behaviour in mice during the day but not at night. Short communication. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Characterization of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core safety principles, handling protocols, and physicochemical properties of the research chemical 1-Phenyl-4-(pyridine-2-carbonyl)piperazine. As no formal Safety Data Sheet (SDS) is publicly available for this specific molecule, this document synthesizes data from its constituent chemical moieties—1-phenylpiperazine and a pyridine-carbonyl group—to construct a robust and cautionary operational framework. The protocols and recommendations herein are grounded in established laboratory safety standards and an expert understanding of the reactivity and toxicology of related chemical classes.

Compound Identity and Rationale for Hazard Assessment

1-Phenyl-4-(pyridine-2-carbonyl)piperazine is a multi-functional organic molecule. Its structure suggests a high potential for biological activity, as the piperazine ring is a common scaffold in pharmacologically active compounds, known to interact with various receptors in the central nervous system.[1][2] The molecule's safety profile is best understood by dissecting its primary structural components:

  • The 1-Phenylpiperazine Moiety: This is the dominant risk factor. The immediate precursor, 1-phenylpiperazine, is classified as toxic if swallowed and fatal upon skin contact, causing severe skin burns and eye damage.[3][4] It is imperative to assume the target compound inherits these severe hazard characteristics.

  • The Pyridine-Carbonyl Moiety: Pyridine and its derivatives are known hazardous materials, often volatile and harmful if inhaled.[5] They can cause skin, eye, and respiratory irritation.[6][7] The carbonyl group creates a potential site for metabolic activity, further complicating its toxicological profile.

Given the known severe hazards of its precursors, 1-Phenyl-4-(pyridine-2-carbonyl)piperazine must be handled with the utmost caution, treating it as a substance with unknown, but likely high, toxicity and corrosivity.

Physicochemical and Hazard Characteristics

The following table summarizes the known and inferred properties of the compound. It is critical to note that values marked with an asterisk (*) are estimated based on structural analogs and have not been experimentally verified for this specific molecule.

PropertyValue / ClassificationSource / Rationale
IUPAC Name (4-phenylpiperazin-1-yl)(pyridin-2-yl)methanoneStandard Nomenclature
Molecular Formula C₁₆H₁₇N₃OCalculated
Molecular Weight 267.33 g/mol Calculated
Appearance Solid (predicted)Based on related compounds[8]
Solubility Aqueous (Acidic): HighAqueous (Neutral/Basic): LowOrganic: Soluble in DMSO, DMFInferred from isomer 1-Phenyl-4-(4-pyridinyl)piperazine.[5] The basic nitrogen atoms suggest high solubility in acidic media via salt formation.
GHS Hazard Pictograms ☠ (Skull and Crossbones)☣ (Corrosion)Inferred from 1-phenylpiperazine SDS.[3][4]
GHS Signal Word Danger Inferred from 1-phenylpiperazine SDS.[3][4]
GHS Hazard Statements H301: Toxic if swallowedH310: Fatal in contact with skinH314: Causes severe skin burns and eye damageH335: May cause respiratory irritationInferred from 1-phenylpiperazine and pyridine analog data.[3][4][7]
GHS Precautionary Statements *P260, P262, P264, P270, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P310, P361+P364, P405Inferred from analog SDS data.[4]

Risk Assessment and Mitigation Workflow

Effective management of this compound requires a systematic approach to risk assessment. The primary directive is the Principle of Assumed Toxicity : treat the compound as highly hazardous in all circumstances. The following workflow illustrates the decision-making process for establishing safe handling procedures.

Risk_Assessment_Workflow start Identify Need to Handle Compound assess Assess Hazards (Inferred from Analogs) start->assess controls Establish Engineering Controls assess->controls High Toxicity/ Corrosivity Assumed ppe Select Appropriate PPE controls->ppe Fume Hood Required protocol Develop Specific Protocol (Weighing, Reconstitution) ppe->protocol Gloves, Goggles, Lab Coat Mandatory training Verify User Training protocol->training proceed Proceed with Experiment training->proceed Training Complete stop STOP Do Not Proceed training->stop Training Incomplete Emergency_Response_Tree spill Spill or Exposure Occurs type What is the nature of the incident? spill->type exposure Personnel Exposure type->exposure Exposure spill_path Chemical Spill type->spill_path Spill skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation skin_action Remove contaminated clothing. Flush with water for 15+ min. skin->skin_action eye_action Flush eyes at eyewash station for 15+ min. eye->eye_action inhalation_action Move to fresh air. inhalation->inhalation_action medical Seek Immediate Medical Attention. Bring SDS. skin_action->medical eye_action->medical inhalation_action->medical spill_size Is the spill large or outside the fume hood? spill_path->spill_size small_spill Small Spill (in hood) spill_size->small_spill No large_spill Large Spill / Outside Hood spill_size->large_spill Yes small_action Cover with absorbent material. Wipe area with 70% EtOH. Collect waste. small_spill->small_action large_action Evacuate immediate area. Alert EH&S / Emergency Response. Restrict access. large_spill->large_action

Caption: Decision tree for emergency response to spills or personnel exposure.

References

  • CAS 682773-53-1 | 1-Phenyl-4-(pyridin-2-yl)piperazine. Hoffman Fine Chemicals.

  • SAFETY DATA SHEET - 4-Phenylpyridine. (2025). [Source Link Not Available]
  • 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. (2025). BenchChem.

  • SAFETY DATA SHEET - Piperazine. (2018, January 18). Fisher Scientific.

  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2025, September 14). ResearchGate.

  • 1-Phenylpiperazine 99 92-54-6. Sigma-Aldrich.

  • SAFETY DATA SHEET - Piperidine. (2025, September 23). Sigma-Aldrich.

  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar.

  • Piperazine. Wikipedia.

  • material safety data sheet sds/msds - 1-(p-Tolyl)piperazine. (Date not available). CDH Fine Chemical.

  • Piperazine, 1-phenyl-4-((1-oxo-2,3,4,9-tetrahydro-1h-pyrido(3,4-b)indol-6-yl)carbonyl)-. PubChemLite.

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2015). International Journal of Advanced Scientific Research. [Source Link Not Available]
  • Piperazine, 1-phenyl-. NIST WebBook.

  • Piperazine, 1-phenyl-. NIST WebBook.

  • SAFETY DATA SHEET - 2-Phenylpiperazine. (2024, March 31). Fisher Scientific.

  • 1-Phenyl-4-(4-pyridinyl)piperazine molecular structure and weight. (2025). BenchChem.

  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands... (2010, March 25). PubMed.

  • 1-PHENYLPIPERAZINE FOR SYNTHESIS MSDS. (2019, March 8). Loba Chemie.

Sources

Methodological & Application

Application Note: Optimized Acylation of 1-Phenylpiperazine with Picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for acylation of 1-phenylpiperazine with picolinic acid Content Type: Detailed Application Note & Protocol

Abstract

The amide coupling of picolinic acid (pyridine-2-carboxylic acid) with 1-phenylpiperazine is a critical transformation in the synthesis of CNS-active agents, particularly serotonin reuptake inhibitors and GPCR ligands. While seemingly trivial, this reaction presents unique challenges: the potential for metal chelation by the picolinoyl moiety, the risk of nucleophilic aromatic substitution (chlorination) on the pyridine ring during activation, and the regioselectivity required between the aliphatic and anilinic nitrogens of the piperazine. This guide provides two validated protocols—a high-throughput HATU method and a scalable Acid Chloride method—along with mechanistic insights to ensure high purity and yield.

Reaction Strategy & Mechanistic Insights

Chemoselectivity

1-Phenylpiperazine contains two nitrogen atoms with distinct electronic environments:

  • N1 (Aliphatic): A secondary amine with high nucleophilicity (

    
     for the conjugate acid).
    
  • N4 (Anilinic): Attached to the phenyl ring, the lone pair is delocalized into the

    
    -system, rendering it significantly less nucleophilic (
    
    
    
    ).
The "Picolinic Trap": Activation Challenges

Picolinic acid poses a specific risk during acid chloride formation. Refluxing picolinic acid with thionyl chloride (


) can lead to 4-chlorination  of the pyridine ring. This occurs because the protonated pyridine ring becomes highly electron-deficient, making it susceptible to nucleophilic attack by chloride ions at the 4-position (anti to the nitrogen).
  • Risk: Formation of 4-chloro-picolinoyl piperazine impurities which are difficult to separate.

  • Solution: Use mild activation (HATU) or generate the acid chloride using Oxalyl Chloride/DMF at low temperatures (

    
    ) to suppress side reactions.
    
Metal Chelation

The product, (4-phenylpiperazin-1-yl)(pyridin-2-yl)methanone, is a bidentate ligand capable of chelating transition metals (Cu, Ni, Fe).

  • Impact: If metal catalysts or metal-contaminated solvents are used, the product may isolate as a colored complex (often blue or green).

  • Mitigation: Use EDTA washes during workup if metal contamination is suspected.

Experimental Protocols

Protocol A: High-Yield Discovery Synthesis (HATU Method)

Best for: Small scale (10 mg – 5 g), high purity requirements, and parallel synthesis.

Reagents:

  • Picolinic Acid (1.0 equiv)[1]

  • 1-Phenylpiperazine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Procedure:

  • Activation: In a dry round-bottom flask, dissolve Picolinic Acid (1.0 equiv) in anhydrous DMF (

    
     concentration).
    
  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to form the activated ester (O-At ester).

  • Amine Addition: Add 1-Phenylpiperazine (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS or TLC (System: 5% MeOH in DCM).

  • Quench: Dilute with Ethyl Acetate (5x reaction volume).

  • Workup:

    • Wash organic layer with saturated

      
        (2x) to remove unreacted acid and HATU byproducts.
      
    • Wash with Water (3x) to remove DMF.

    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
Protocol B: Scalable Synthesis (Acid Chloride Method)

Best for: Large scale (>5 g) and cost-efficiency. Avoids expensive coupling reagents.[3]

Reagents:

  • Picolinic Acid (1.0 equiv)[1][4]

  • Oxalyl Chloride (1.2 equiv)

  • Catalytic DMF (2–3 drops)

  • 1-Phenylpiperazine (1.1 equiv)

  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Solvent: Anhydrous DCM[5]

Procedure:

  • Acid Chloride Formation (In-Situ):

    • Suspend Picolinic Acid in anhydrous DCM (

      
      ) at 
      
      
      
      under
      
      
      .
    • Add Catalytic DMF (essential for Vilsmeier-Haack activation).

    • Add Oxalyl Chloride dropwise over 15 minutes. Gas evolution (

      
      , 
      
      
      
      ) will occur.
    • Allow to warm to RT and stir for 1–2 hours until gas evolution ceases and the solution becomes clear. Do NOT reflux.

  • Coupling:

    • Cool the mixture back to

      
      .
      
    • Add Triethylamine (2.5 equiv). Note: White smoke (

      
      ) will form.
      
    • Immediately add 1-Phenylpiperazine (1.1 equiv) dissolved in minimal DCM dropwise.

  • Reaction: Warm to RT and stir for 3 hours.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Separate phases.[5] Extract aqueous layer with DCM.[5]

    • Combine organics and wash with

      
       and Brine.
      
    • Dry (

      
      ) and concentrate.
      
  • Crystallization: The crude product often solidifies. Recrystallize from EtOAc/Hexanes if necessary.

Visualization of Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the selective acylation and the potential side reaction pathway (chlorination) that must be avoided.

ReactionPathway Start Picolinic Acid (Substrate) Activation Activation Step (HATU or (COCl)2) Start->Activation Intermediate Activated Species (Active Ester or Acyl Chloride) Activation->Intermediate SideReaction RISK: 4-Chlorination (If Refluxed with SOCl2) Activation->SideReaction High Temp / SOCl2 Product Target Amide (4-phenylpiperazin-1-yl)(pyridin-2-yl)methanone Intermediate->Product + Amine (RT) Amine 1-Phenylpiperazine (Nucleophile) Amine->Product

Figure 1: Reaction pathway highlighting the direct route to the target amide and the thermal risk of side-chain chlorination.

Workup Decision Tree

Optimizing purification based on the scale and method used.

WorkupFlow Reaction Crude Reaction Mixture MethodCheck Method Used? Reaction->MethodCheck HATU_Path HATU / DMF MethodCheck->HATU_Path Protocol A Cl_Path Acid Chloride / DCM MethodCheck->Cl_Path Protocol B Wash1 Dilute w/ EtOAc Wash 3x Water (Remove DMF) HATU_Path->Wash1 Wash2 Wash Sat. NaHCO3 (Remove Urea/Acid) Wash1->Wash2 Drying Dry (Na2SO4) & Concentrate Wash2->Drying Wash3 Quench w/ NH4Cl Cl_Path->Wash3 Wash3->Drying Purification Flash Chromatography (DCM:MeOH 98:2) Drying->Purification

Figure 2: Strategic workup flow to maximize purity based on the solvent system and coupling agent.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of active ester/chloride.Ensure solvents are anhydrous. Use a drying tube or

atmosphere.[6]
Product is Blue/Green Metal chelation (Ni/Cu/Fe).Wash organic layer with 0.1M EDTA solution or aqueous ammonia.
Impurity (+34 mass) 4-Chloro-picolinamide formation.[1][4][7]Stop refluxing SOCl2. Switch to Oxalyl Chloride at

or HATU at RT.
Starting Material Remains Steric hindrance or deactivated acid.Add catalytic DMAP (10 mol%) to accelerate the reaction.
Emulsion during Workup Amphiphilic nature of product.Add a small amount of MeOH to the organic phase or saturate aqueous phase with solid NaCl.

Safety & Compliance

  • Picolinic Acid: Irritant. Avoid inhalation of dust.

  • 1-Phenylpiperazine: Toxic if swallowed. Corrosive. Use gloves and face shield.

  • Oxalyl Chloride: Releases CO and HCl. Must be used in a well-ventilated fume hood.

  • Waste Disposal: All aqueous washes containing pyridine derivatives should be treated as hazardous organic waste, not standard aqueous waste.

References

  • Synthesis and structural characterisation of amides from picolinic acid. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the risk of 4-chlorination when using thionyl chloride and reflux conditions. URL:[Link]

  • The reductive cleavage of picolinic amides. Source: University of Cambridge (Spring Group). Context: Validates HATU as a high-yielding method for picolinic amide synthesis. URL:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Source: Current Chemistry Letters. Context: Comparative analysis of coupling agents (DCC, HATU, SOCl2) for benzoyl-type couplings. URL:[Link]

Sources

Application Note: A Validated Protocol for the Synthesis of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol is centered around a robust amide coupling reaction, leveraging common laboratory reagents and techniques. We offer detailed explanations for critical procedural choices, ensuring reproducibility and high purity of the final compound. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable method for obtaining this key molecular scaffold.

Introduction and Scientific Principle

1-Phenyl-4-(pyridine-2-carbonyl)piperazine is a molecule of significant interest, incorporating three key pharmacophores: a phenyl ring, a piperazine core, and a pyridine moiety. Piperazine and its derivatives are foundational structures in numerous pharmacologically active compounds, recognized for their versatile binding possibilities and presence in drugs targeting a wide range of conditions.[1][2][3] The strategic combination of these fragments makes the target compound a desirable intermediate for library synthesis and lead optimization in drug discovery programs.[4][5]

The core of this synthesis is the formation of an amide bond, a fundamental transformation in organic chemistry, by coupling 1-phenylpiperazine with picolinic acid (pyridine-2-carboxylic acid).[6][7] Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" to make it a more potent electrophile for the nucleophilic attack by the secondary amine of the piperazine.

This protocol employs O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent. HATU is an aminium-based reagent known for its high efficiency, rapid reaction times, and ability to minimize side reactions like racemization.[8] The reaction is facilitated by a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), which neutralizes the hexafluorophosphate salt and scavenges the proton released during the reaction, driving the equilibrium towards product formation.

Materials and Apparatus

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )Required Purity
1-PhenylpiperazineC₁₀H₁₄N₂162.23≥98%
Picolinic AcidC₆H₅NO₂123.11≥99%
HATUC₁₀H₁₅F₆N₆OP380.23≥98%
DIPEA (Hünig's base)C₈H₁₉N129.24≥99.5% (Anhydrous)
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade or higher
HexanesC₆H₁₄-ACS Grade or higher
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous Solution
BrineNaCl58.44Saturated Aqueous Solution
Anhydrous Sodium SulfateNa₂SO₄142.04Granular
Deuterated Chloroform (CDCl₃)CDCl₃120.38For NMR analysis
Laboratory Apparatus
  • Round-bottom flasks (50 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • High-resolution NMR spectrometer, FT-IR spectrometer, and Mass Spectrometer

Detailed Synthesis Protocol

This protocol outlines a procedure for a 10 mmol scale synthesis.

Diagram of the Synthetic Workflow

G cluster_0 Part A: Amide Coupling cluster_1 Part B: Work-up cluster_2 Part C: Purification & Analysis reactants 1. Dissolve Picolinic Acid in Anhydrous DMF activation 2. Add HATU & DIPEA (Stir 15 min) reactants->activation addition 3. Add 1-Phenylpiperazine activation->addition reaction 4. Stir at RT for 4h (Monitor by TLC) addition->reaction quench 5. Dilute with EtOAc reaction->quench wash1 6. Wash with Water (x2) quench->wash1 wash2 7. Wash with Brine wash1->wash2 dry 8. Dry (Na₂SO₄) & Filter wash2->dry evap 9. Concentrate in vacuo dry->evap chromatography 10. Silica Gel Column Chromatography evap->chromatography fractions 11. Collect & Combine Pure Fractions chromatography->fractions final_evap 12. Evaporate Solvent fractions->final_evap product 13. Pure Product final_evap->product analysis 14. Characterize (NMR, IR, MS) product->analysis

Caption: Experimental workflow for the synthesis of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine.

Part A: Amide Coupling Reaction
  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add picolinic acid (1.23 g, 10.0 mmol, 1.0 eq).

  • Add anhydrous DMF (20 mL) and stir until the solid is completely dissolved.

  • To this solution, add HATU (4.18 g, 11.0 mmol, 1.1 eq) followed by the slow, dropwise addition of DIPEA (3.5 mL, 20.0 mmol, 2.0 eq) via syringe.

    • Causality Note: HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DIPEA is a bulky, non-nucleophilic base essential for neutralizing the reaction mixture without competing with the primary amine nucleophile.[6][9]

  • Stir the mixture at room temperature for 15 minutes to ensure complete activation of the picolinic acid.

  • In a separate vial, dissolve 1-phenylpiperazine (1.62 g, 10.0 mmol, 1.0 eq) in a minimal amount of anhydrous DMF (~5 mL).

  • Add the 1-phenylpiperazine solution dropwise to the activated picolinic acid mixture.

  • Allow the reaction to stir at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress using TLC (eluent: 50% EtOAc in Hexanes). The product spot should be clearly visible and the starting materials should diminish over time.

Part B: Aqueous Work-up and Extraction
  • Once the reaction is complete, pour the reaction mixture into a 250 mL separatory funnel containing ethyl acetate (100 mL).

  • Wash the organic layer sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Causality Note: The water washes are crucial for removing the highly polar DMF solvent and water-soluble byproducts, such as the tetramethylurea formed from HATU. The brine wash removes residual water from the organic phase, aiding the subsequent drying step.

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Part C: Purification by Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed in 20% ethyl acetate in hexanes.

  • Load the adsorbed crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).

    • Causality Note: Gradient elution is employed to first elute non-polar impurities with a low-polarity mobile phase, followed by the elution of the desired product as the solvent polarity is increased.

  • Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to yield 1-Phenyl-4-(pyridine-2-carbonyl)piperazine as a solid. Dry under high vacuum to remove any residual solvent.

Reaction Scheme and Characterization

Overall Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_reagents Conditions cluster_product Product picolinic_acid plus + reagents HATU, DIPEA DMF, RT, 4h picolinic_acid->reagents phenylpiperazine phenylpiperazine->reagents picolinic_acid_label Picolinic Acid phenylpiperazine_label 1-Phenylpiperazine product 1-Phenyl-4-(pyridine-2-carbonyl)piperazine reagents->product

Caption: Amide coupling of Picolinic Acid and 1-Phenylpiperazine.

Expected Analytical Data
AnalysisExpected Result
Appearance White to off-white solid
Molecular Formula C₁₆H₁₇N₃O
Molecular Weight 267.33 g/mol
¹H NMR (500 MHz, CDCl₃) δ ~ 8.55 (d, 1H, Py-H), 7.80 (t, 1H, Py-H), 7.50 (d, 1H, Py-H), 7.35 (m, 3H, Ar-H & Py-H), 6.95 (d, 2H, Ar-H), 6.85 (t, 1H, Ar-H), 3.90-3.70 (m, 4H, piperazine-H), 3.20-3.00 (m, 4H, piperazine-H). Note: Shifts are approximate.[10][11]
¹³C NMR (126 MHz, CDCl₃) δ ~ 168.5 (C=O), 154.0, 151.0, 148.0, 137.0, 129.0, 125.0, 123.0, 120.0, 116.0, 50.0-42.0 (piperazine carbons). Note: Shifts are approximate.[10]
FT-IR (ATR, cm⁻¹) ~ 3050 (Ar C-H), ~2920, 2850 (Aliphatic C-H), ~1650 (Amide C=O stretch) , ~1590 (C=C stretch), ~1440, ~1280 (C-N stretch).[10][12]
MS (ESI+) Calculated for [M+H]⁺: 268.1444; Found: 268.144x

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • HATU is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • DIPEA is corrosive and flammable. Handle with care.

  • DMF is a skin and respiratory irritant and is readily absorbed through the skin.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • A Comparative Guide to the Efficiency of Coupling Reagents for Amide Bond Formation with N-Boc-piperazine-C3-COOH. (n.d.). Benchchem.
  • Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids. (n.d.). Benchchem.
  • Which reagent high yield direct amide formation between Carboxylic acids and amines?. (2012, November 8). ResearchGate.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). Semantic Scholar.
  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2025, September 14). ResearchGate.
  • Alver, Ö., Parlak, C., & Senyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 67(3-4), 793–801.
  • Picolinic acid. (n.d.). In Wikipedia.
  • PIPERAZINES. (n.d.). Ataman Kimya.
  • 1-(4-Pyridyl)piperazine. (n.d.). Chem-Impex.
  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, May 17). SciSpace.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI.
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. (n.d.). PharmaBlock.
  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023, February 16). PMC.

Sources

Application Note: Purification Strategies for Pyridine-2-Carbonyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]

The Challenge: Pyridine-2-carbonyl piperazine derivatives represent a "perfect storm" for purification difficulties.[1] They possess a polar amide backbone, a weakly basic pyridine ring (pKa ~5.2), and a highly basic distal secondary amine on the piperazine ring (pKa ~9.8).

The Consequence:

  • Aqueous Solubility: The molecule is often too water-soluble for standard aqueous workups, leading to "missing mass" in the aqueous layer.[1]

  • Silanol Tailing: The basic piperazine nitrogen interacts strongly with acidic silanols on standard silica gel, causing severe peak tailing and irreversible adsorption.

This guide provides three field-proven protocols designed to overcome these specific physicochemical barriers.

Chemical Logic: The pKa Map

Understanding the ionization state is the only way to design a self-validating protocol.[1] You must visualize the molecule as a dynamic species that changes charge based on pH.

  • pH < 4: Both the pyridine nitrogen and the distal piperazine nitrogen are protonated (

    
     charge). Highly Water Soluble. [1]
    
  • pH 6–8: The pyridine is neutral, but the piperazine is protonated (

    
     charge). Amphiphilic. 
    
  • pH > 11: Both nitrogens are deprotonated (Neutral).[1] Organic Soluble (Lipophilic).

Protocol A: The "Salting-Out" Extraction (Modified Workup)

Best for: Crude reaction mixtures where the product is trapped in the aqueous phase.

Standard extractions often fail because the product partitions into water. This protocol uses the "Salting-Out" principle to force the organic molecule into the organic phase.[1]

Materials
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Chloroform/Isopropanol (3:1 ratio).[1] Note: DCM is often insufficient for highly polar variants.[1]

  • Base: Saturated Sodium Carbonate (

    
    ) or 10N NaOH.[1]
    
  • Salt: Solid Sodium Chloride (NaCl).[1]

Step-by-Step Methodology
  • Quench & Acidify: If the reaction used acid-labile protecting groups (Boc), skip this. Otherwise, dilute the reaction mixture with 1N HCl until pH < 3. Wash this aqueous phase with Ethyl Acetate (EtOAc) to remove non-basic impurities (unreacted activated esters, non-polar byproducts). Discard the organic layer.

  • The pH Switch: Cool the aqueous layer to 0°C. Slowly add 10N NaOH until pH > 12. Validation: Check with wide-range pH paper; it must be dark blue/purple.[1]

  • Saturation: Add solid NaCl to the basic aqueous layer until no more salt dissolves.[1] This increases the ionic strength, decreasing the solubility of your organic product (the Salting-Out effect).

  • Extraction: Extract 3x with 2-MeTHF or CHCl3:IPA (3:1) .

    • Why these solvents? They have higher polarity than DCM and coordinate better with the amide/amine functionality.

  • Drying: Dry combined organics over

    
     (Sodium Sulfate), filter, and concentrate.
    

Protocol B: Flash Chromatography (The "Silanol Shielding" Method)

Best for: Removing baseline impurities and separating close-running spots.[1]

Standard silica is acidic (pH ~5). If you run a basic piperazine on it, the amine will protonate and stick to the silica, resulting in broad streaks. You must "shield" the silica.

The Mobile Phase: "Ammoniated Methanol"

Do not just add TEA to the mobile phase. Prepare a dedicated stock solution.[1]

  • Stock A: Dichloromethane (DCM).[1]

  • Stock B: 10% Methanol in DCM + 1% Ammonium Hydroxide (

    
    , 28-30% aq).
    
    • Preparation Tip: Mix the MeOH and

      
       first, then add to DCM. Shake vigorously. If it is cloudy, add a few drops of Methanol until clear.
      
Gradient Strategy
  • Column: Spherical Silica (High Performance), 20–40 µm.

  • Equilibration: Flush column with 10% Stock B for 5 CV (Column Volumes) to neutralize silica acidity before injection.

  • Run:

    • 0–5 min: 0% B (100% DCM)

    • 5–20 min: 0% to 50% B (Linear Gradient)

    • Result: The product usually elutes between 5–8% MeOH content. The ammonia keeps the piperazine deprotonated, ensuring a sharp peak.

Visualization: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture SolubilityCheck Check Solubility in DCM Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble/Oily SolubilityCheck->Insoluble No Flash Flash Chromatography (Protocol B) Soluble->Flash Extraction Salting-Out Extraction (Protocol A) Insoluble->Extraction Tailing Peak Tailing Observed? Flash->Tailing Extraction->Flash C18 Switch to Reverse Phase C18 (High pH Buffer) Tailing->C18 Severe AmineSilica Use Amine-Funct. Silica Tailing->AmineSilica Moderate

Caption: Decision matrix for selecting the appropriate purification pathway based on solubility and chromatographic behavior.

Protocol C: Preparative HPLC (High pH Strategy)

Best for: Final compounds requiring >98% purity for biological assays.[1]

Using standard TFA (Trifluoroacetic acid) buffers will protonate the piperazine, often causing it to elute in the void volume or split into double peaks (salt vs. free base equilibrium).

The Solution: High pH Reverse Phase Operating at pH 10 ensures the molecule is neutral (hydrophobic), increasing retention on the C18 column and improving peak shape.

Chromatographic Conditions
ParameterSetting
Column C18 Hybrid Particle (e.g., XBridge or Gemini NX) - Must be pH stable
Mobile Phase A 10 mM Ammonium Bicarbonate (

) in Water (pH ~10)
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 20 mL/min (for 19mm ID column)
Gradient 5% B to 60% B over 15 minutes
Detection UV 254 nm (Pyridine absorbance)

Critical Note: After collecting fractions, remove the Ammonium Bicarbonate immediately by lyophilization. Do not use rotary evaporation at high heat, as basic aqueous solutions can degrade the amide bond over time.

Troubleshooting & Optimization

Issue: "The Missing Mass"

Symptom: You had 500mg crude, extracted, and now have 50mg. Root Cause: The piperazine derivative formed a water-soluble hydrochloride salt during the workup.[1] Fix: Take your aqueous waste layer.[1] Lyophilize it completely. The solid residue contains your product mixed with salts. Triturate (wash) this solid with dry Methanol or 10% MeOH in DCM, filter out the inorganic salts, and concentrate the filtrate.

Issue: "The Ghost Peak"

Symptom: NMR shows pure compound, but LCMS shows a mass +12 or +44 units higher. Root Cause:

  • +12: Methylene bridge formation from using DCM with basic amines over long periods.[1]

  • +44: Carbamate formation from

    
     absorption (piperazines are excellent 
    
    
    
    scrubbers). Fix: Dry the compound under high vacuum with mild heat (40°C) to reverse the carbamate formation. Avoid storing the free base in solution for long periods.

References

  • Biotage. (2023).[1] Strategies for Flash Chromatography of Basic Amines. Retrieved from [Link]

  • Teledyne ISCO. (2022).[1] Purification of Heterocyclic Amines: Overcoming Tailing on Silica. Teledyne Application Notes.[1]

  • Khalili, F., et al. (2009).[2] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(11), 2914–2917. [Link]

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.[1] (Standard reference for salting-out procedures).

  • Li, J.J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley.[1] (Reference for amide coupling workups).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the purity of your final product. Our approach is grounded in mechanistic principles and field-proven methodologies.

Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for 1-Phenyl-4-(pyridine-2-carbonyl)piperazine?

The most direct and common method for synthesizing 1-Phenyl-4-(pyridine-2-carbonyl)piperazine is through an amide coupling reaction . This involves the condensation of picolinic acid (pyridine-2-carboxylic acid) with 1-phenylpiperazine. The core challenge of this synthesis lies in activating the carboxylic acid to facilitate the nucleophilic attack by the secondary amine of the piperazine ring.[1][2]

A general schematic of this reaction is presented below.

G cluster_reactants Reactants cluster_product Product Picolinic_Acid Picolinic Acid Phenylpiperazine 1-Phenylpiperazine Coupling_Agent Coupling Agent + Base Picolinic_Acid->Coupling_Agent Phenylpiperazine->Coupling_Agent Target_Molecule 1-Phenyl-4-(pyridine-2-carbonyl)piperazine Coupling_Agent->Target_Molecule

Figure 1. General amide coupling reaction scheme.
Q2: I am experiencing low yields. How do I select the most effective coupling reagent?

The choice of coupling reagent is critical and is often the first parameter to optimize.[3] Different reagents have varying efficiencies, costs, and side-reaction profiles. For this specific transformation, which couples a heteroaromatic acid with a moderately nucleophilic amine, uronium/aminium-based reagents are often superior to carbodiimides.[4]

Table 1: Comparison of Common Amide Coupling Reagents

Reagent ClassExample(s)ProsConsRecommended for this Synthesis?
Carbodiimides EDC, DCC, DICCost-effective, widely available.[2][5]Can lead to racemization (if applicable); often require additives (HOBt, Oxyma) to suppress side reactions and improve efficiency.[3]Viable, but may not be highest yielding. Often a good starting point for initial trials.
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency; low risk of racemization. Byproducts are generally not carcinogenic.[4]Can be more expensive than carbodiimides.Good. A reliable choice if carbodiimide methods fail.
Uronium/Aminium Salts HATU , HBTU, COMUHighly efficient, fast reaction times, very effective for challenging or sterically hindered substrates.[1][3][4]Higher cost; byproducts can sometimes complicate purification.Excellent. HATU is highly recommended for this synthesis due to its high reactivity, which can overcome the potential for lower nucleophilicity of the reactants.[6]
Acyl Halide Formation SOCl₂, Oxalyl ChlorideGenerates a highly reactive acyl chloride intermediate.Harsh conditions (e.g., neat SOCl₂ at high temperatures) can lead to side reactions, such as chlorination of the pyridine ring of picolinic acid.[7][8][9]Not Recommended as a first choice. Use with caution only if other methods fail, due to the high risk of byproduct formation.

Recommendation: Start with HATU and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) for the highest probability of success.[1][6] If cost is a major constraint, EDC in combination with an additive like HOBt is a reasonable alternative.[5]

Q3: My reaction has stalled and is not proceeding to completion. What are the common causes and how can I troubleshoot this?

An incomplete reaction is a frequent issue in amide coupling. The troubleshooting workflow below outlines the most common culprits and the corresponding corrective actions.

G cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Conversion Observed Moisture Presence of Water? Start->Moisture Activation Inefficient Acid Activation? Start->Activation Amine_Issue Amine is Non-Nucleophilic? Start->Amine_Issue Conditions Suboptimal Conditions? Start->Conditions Sol_Moisture Use anhydrous solvents (DMF, DCM). Dry reagents thoroughly. Moisture->Sol_Moisture Water hydrolyzes activated ester Sol_Activation Switch to a stronger coupling agent (e.g., EDC -> HATU). Increase reagent stoichiometry (1.1-1.5 eq). Activation->Sol_Activation Picolinic acid can be resistant to activation Sol_Amine Ensure sufficient base (2-3 eq) is used to deprotonate the amine salt if starting from hydrochloride. Consider a stronger, non-nucleophilic base (e.g., DIPEA). Amine_Issue->Sol_Amine Amine protonation prevents reaction Sol_Conditions Check solubility of all reactants. Increase reaction temperature (e.g., RT to 40-50 °C). Increase reaction time. Conditions->Sol_Conditions Solvent, temp, and time are key

Figure 2. Troubleshooting workflow for incomplete amide coupling.

Key Troubleshooting Steps:

  • Ensure Anhydrous Conditions : Activated carboxylic acids are highly susceptible to hydrolysis. Use dry solvents (e.g., DMF, DCM) and ensure your starting materials are free of water.[3]

  • Verify Amine Basicity : If your 1-phenylpiperazine is a hydrochloride salt, you must add a sufficient amount of base to liberate the free amine. Typically, 2-3 equivalents of a base like DIPEA are required.[3]

  • Re-evaluate Your Coupling Reagent : If you are using a milder reagent like EDC/HOBt and the reaction is stalling, switching to a more powerful uronium salt like HATU is often the most effective solution.[3][4]

  • Check Solubility : Ensure all reactants are fully dissolved in the chosen solvent. If not, consider a different solvent or gently warming the reaction mixture. Acetonitrile and DMF are often good choices.[5]

Q4: I am observing a significant impurity in my crude product. What could this side reaction be?

When synthesizing amides from picolinic acid, a specific side reaction to be aware of is chlorination of the pyridine ring .

  • Cause : This is most commonly observed when using thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride intermediate. The reaction conditions can promote electrophilic substitution at the 4-position of the pyridine ring.[8][9]

  • Identification : The impurity will have a mass corresponding to the desired product +34 (addition of Cl, loss of H). It can be readily identified by LC-MS.

  • Prevention : The most effective way to prevent this is to avoid using thionyl chloride or similar chlorinating agents. Instead, rely on direct amide coupling reagents like HATU, PyBOP, or EDC, which operate under much milder conditions and do not introduce reactive chlorine species.[8][9]

Other potential impurities can arise from the decomposition of coupling reagents or side reactions involving the base. Careful selection of reagents and purification by column chromatography are essential.

Q5: What are the optimal reaction conditions (solvent, base, temperature) for this synthesis?

Optimizing reaction conditions can significantly improve yield and purity. Below are recommended starting points for the synthesis of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine.

Table 2: Recommended Reaction Conditions for Optimization

ParameterRecommendationRationale & Key Considerations
Solvent DMF or DCM (anhydrous)DMF (N,N-Dimethylformamide) is an excellent polar aprotic solvent that typically ensures good solubility for all reactants and coupling reagents. DCM (Dichloromethane) is also effective and is easier to remove during work-up. Ensure the solvent is anhydrous to prevent hydrolysis of the activated intermediate.[3]
Base DIPEA (N,N-Diisopropylethylamine)DIPEA is a sterically hindered, non-nucleophilic base. It effectively scavenges the acid produced during the reaction without competing with the 1-phenylpiperazine as a nucleophile. Use 2-3 equivalents, especially if starting with an amine salt.[1] Avoid bases like triethylamine (TEA) if side reactions are observed.
Temperature 0 °C to Room Temperature (RT)Start the reaction at 0 °C, especially during the addition of the coupling reagent, to control any initial exotherm. Then, allow the reaction to warm to room temperature and stir for several hours (4-24h). Gentle heating (40-50 °C) can be applied if the reaction is slow, but monitor for potential degradation.[1]
Stoichiometry Acid:Amine:Coupling Agent:Base (1 : 1.1 : 1.2 : 2-3)A slight excess of the amine and coupling reagent can help drive the reaction to completion. The amount of base should be sufficient to neutralize both the acid byproduct and any amine salt present.
Monitoring TLC or LC-MSMonitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS to determine when the picolinic acid has been fully consumed.
Q6: What is the most effective method for purifying the final product?

Purification is crucial to obtain 1-Phenyl-4-(pyridine-2-carbonyl)piperazine with high purity.

  • Aqueous Work-up : After the reaction is complete, a standard aqueous work-up is typically performed. Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product into an organic solvent like Ethyl Acetate or DCM. Wash the organic layer with brine, dry it over Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Column Chromatography : This is the most common and effective method for purifying the crude product.

    • Stationary Phase : Silica gel is standard.

    • Mobile Phase : A gradient of Ethyl Acetate in Hexanes or DCM/Methanol is typically effective. For example, start with 100% Hexanes and gradually increase the polarity by adding Ethyl Acetate. The product is moderately polar and should elute accordingly.

  • Recrystallization : If the product obtained after chromatography is a solid, recrystallization can be performed to further enhance purity. Suitable solvent systems might include Ethanol, Isopropanol, or Ethyl Acetate/Hexanes.[10]

  • Salt Formation : For final formulation or if purification is difficult, the product can be converted to a pharmaceutically acceptable salt (e.g., hydrochloride or hydrobromide) which is often a stable, crystalline solid that is easier to handle.[10]

Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis using HATU

This protocol is recommended for its high efficiency and reliability.[6]

  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add picolinic acid (1.0 eq).

  • Dissolution : Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Addition of Amine and Base : Add 1-phenylpiperazine (1.1 eq) followed by DIPEA (3.0 eq).

  • Cooling : Cool the reaction mixture to 0 °C in an ice bath.

  • Activation : Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Reaction : Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the picolinic acid is consumed.

  • Work-up : Dilute the reaction mixture with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by silica gel column chromatography.

Protocol 2: Synthesis via Acyl Chloride (Use with Caution)

This protocol is provided for context but carries a risk of side reactions.[8][9]

  • Acyl Chloride Formation : In a flame-dried flask under N₂, suspend picolinic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops).

  • Activation Monitoring : Stir the mixture at room temperature for 2-3 hours. The reaction can be monitored for the cessation of gas evolution.

  • Removal of Excess Reagent : Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. Re-dissolve the resulting acyl chloride in fresh anhydrous DCM.

  • Amide Formation : In a separate flask, dissolve 1-phenylpiperazine (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM and cool to 0 °C.

  • Coupling : Add the acyl chloride solution dropwise to the amine solution at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification : Perform an aqueous work-up and silica gel chromatography as described in Protocol 1. Be sure to analyze the crude product carefully for chlorinated byproducts.

References
  • A Comparative Guide to the Efficiency of Coupling Reagents for Amide Bond Formation with N-Boc-piperazine-C3-COOH. (2025). Benchchem.
  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020). Beilstein Journals.
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
  • Tips and tricks for difficult amide bond form
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). PMC - NIH.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2025).
  • US8598348B2 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
  • The reductive cleavage of picolinic amides. (2016). David Spring's group.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.

Sources

Removing unreacted 1-phenylpiperazine from final product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the removal of unreacted 1-phenylpiperazine from your final product. We understand that achieving high purity is critical for the success of your research and development efforts. This center offers practical, field-proven solutions to common purification challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification of your product from 1-phenylpiperazine contamination.

Issue 1: High levels of 1-phenylpiperazine remain after a standard aqueous work-up.

Cause: 1-Phenylpiperazine, while basic, may not be fully protonated and extracted into the aqueous layer if the pH of the acidic wash is not sufficiently low. Additionally, if your product has some water solubility, partitioning may not be efficient.

Solution: Optimized Acid-Base Extraction

1-Phenylpiperazine possesses a basic nitrogen atom (pKa of the conjugate acid is approximately 8.71)[1][2], making it susceptible to protonation by an acid. This converts the water-insoluble free base into a water-soluble salt, which can then be extracted into an aqueous layer.[3][4][5]

Detailed Protocol: Acid Wash

  • Solvent Choice: Ensure your crude product is dissolved in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). A general rule of thumb is to use a volume of aqueous acid that is about one-third to one-half the volume of your organic layer.[4]

  • Mixing and Separation: Stopper the funnel, invert, and open the stopcock to vent. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Drain and Repeat: Drain the lower aqueous layer. Repeat the acid wash two more times to ensure complete removal of the 1-phenylpiperazine salt.[6]

  • Neutralization and Final Washes: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated aqueous NaCl) to remove excess water.[4][6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.

Issue 2: My product is acid-sensitive and degrades during an acidic wash.

Cause: The use of strong acids like HCl can be detrimental to products containing acid-labile functional groups.

Solution: Alternative Purification Methods

If your product is not stable to acid, consider the following alternatives:

  • Silica Gel Chromatography: This is a powerful technique for separating compounds based on differences in polarity.[7] 1-Phenylpiperazine is a relatively polar compound and will have a stronger affinity for the silica gel compared to a less polar desired product.

  • Recrystallization: If your final product is a solid, recrystallization can be a highly effective method for purification.[8][9][10][11] This technique relies on the differential solubility of your product and impurities in a given solvent at different temperatures.[8]

Detailed Protocol: Flash Column Chromatography

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). The goal is to find a solvent mixture (e.g., hexanes/ethyl acetate) where your product has a retention factor (Rf) of approximately 0.3-0.4, and the 1-phenylpiperazine spot is either at the baseline or has a very low Rf.

  • Column Packing: Pack a chromatography column with silica gel using your chosen eluent.

  • Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and load it onto the column.

  • Elution: Run the column with your chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: 1-Phenylpiperazine co-elutes with my product during column chromatography.

Cause: If your product has a similar polarity to 1-phenylpiperazine, separation by standard silica gel chromatography can be challenging.

Solution: Modifying the Mobile Phase or Using a Different Stationary Phase

  • Mobile Phase Modification: Adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia in methanol, to your eluent can help to "move" the basic 1-phenylpiperazine along the column more quickly, potentially improving separation from your less basic product.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which may offer a different selectivity profile.

Frequently Asked Questions (FAQs)

Q1: What is the simplest method to remove small amounts of 1-phenylpiperazine?

For small-scale purifications where your product is not acid-sensitive, a simple acid wash as described in the troubleshooting guide is often the quickest and most effective method.[3][4]

Q2: How can I monitor the removal of 1-phenylpiperazine?

Thin-layer chromatography (TLC) is an excellent tool for monitoring the progress of your purification. Spot your crude mixture, the purified product, and a standard of 1-phenylpiperazine on the same TLC plate. After elution and visualization (e.g., under UV light), the absence of the 1-phenylpiperazine spot in your purified product lane indicates successful removal. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[12]

Q3: My product is a solid. Is recrystallization a good option?

Yes, if your product is a solid, recrystallization is a powerful purification technique.[7][13] The key is to find a suitable solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature, while 1-phenylpiperazine remains in solution upon cooling.[8][9][14]

Detailed Protocol: Recrystallization

  • Solvent Selection: Experiment with small amounts of your crude product in different solvents to find one that dissolves the product when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10][11]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Q4: What are the key physical properties of 1-phenylpiperazine to consider for purification?

Understanding the properties of 1-phenylpiperazine is crucial for designing an effective purification strategy.

PropertyValueImplication for Purification
Appearance Clear colorless to yellow liquid[1][2]Visual identification of the starting material.
Boiling Point ~286 °C[1][15]Distillation is only feasible if the desired product has a significantly lower boiling point and is thermally stable.
pKa (conjugate acid) ~8.71[1][2]The basic nature allows for easy conversion to a water-soluble salt with an acid wash.
Solubility Insoluble in water; soluble in organic solvents like ethanol and chloroform.[1][2][16]Facilitates separation between organic and aqueous phases during extraction.

Q5: What are the safety precautions I should take when handling 1-phenylpiperazine?

1-Phenylpiperazine is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[17][18][19][20] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17][18] Refer to the Safety Data Sheet (SDS) for complete safety information.[17][18]

Visualizing Purification Workflows

Acid-Base Extraction Workflow

A Crude Product in Organic Solvent B Add 1M HCl (aq) A->B C Shake in Separatory Funnel B->C D Allow Layers to Separate C->D E Organic Layer (Purified Product) D->E Top or Bottom Layer F Aqueous Layer (1-Phenylpiperazine Salt) D->F Opposite Layer G Wash with NaHCO₃ (aq) E->G L Discard F->L H Wash with Brine G->H I Dry (Na₂SO₄) H->I J Evaporate Solvent I->J K Pure Product J->K

Caption: Workflow for removing 1-phenylpiperazine via acid-base extraction.

General Purification Decision Tree

Start Crude Product with 1-Phenylpiperazine Impurity Is_Product_Acid_Stable Is the Product Acid Stable? Start->Is_Product_Acid_Stable Acid_Wash Perform Acid-Base Extraction Is_Product_Acid_Stable->Acid_Wash Yes Is_Product_Solid Is the Product a Solid? Is_Product_Acid_Stable->Is_Product_Solid No End Pure Product Acid_Wash->End Recrystallize Recrystallization Is_Product_Solid->Recrystallize Yes Chromatography Column Chromatography Is_Product_Solid->Chromatography No Recrystallize->End Chromatography->End

Caption: Decision tree for selecting a primary purification method.

References

  • 1-Phenylpiperazine - Solubility of Things. (n.d.). Retrieved February 15, 2026, from [Link]

  • 1-PHENYLPIPERAZINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2019, March 8). Retrieved February 15, 2026, from [Link]

  • 1-Phenylpiperazine - Pipzine Chemicals. (n.d.). Retrieved February 15, 2026, from [Link]

  • 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Retrieved February 15, 2026, from [Link]

  • The Purification of Organic Compound: Techniques and Applications - Reachem. (2024, August 9). Retrieved February 15, 2026, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Retrieved February 15, 2026, from [Link]

  • Methods of Purification of Organic Compounds | CK-12 Foundation. (2025, November 18). Retrieved February 15, 2026, from [Link]

  • Method for removing unreacted electrophiles from a reaction mixture. (1997, May 27). Google Patents.
  • Recrystallization. (n.d.). Retrieved February 15, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved February 15, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto. Retrieved February 15, 2026, from [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Retrieved February 15, 2026, from [Link]

  • Phenylpiperazine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • 92-54-6 CAS | 1-PHENYLPIPERAZINE | Laboratory Chemicals | Article No. 5237K. (n.d.). Loba Chemie. Retrieved February 15, 2026, from [Link]

  • A process for preparing 1-methyl-3-phenylpiperazine. (2004, December 9). Google Patents.
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved February 15, 2026, from [Link]

  • Recrystallization - YouTube. (2020, January 10). Retrieved February 15, 2026, from [Link]

  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE - SWGDrug. (2005, June 27). Retrieved February 15, 2026, from [Link]

  • Remove Sticky Reagents. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]

  • Acid-Base Extraction Tutorial - YouTube. (2020, March 21). Retrieved February 15, 2026, from [Link]

  • Acid-Base Extraction.1. (n.d.). Retrieved February 15, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved February 15, 2026, from [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC. (2023, June 26). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • How do I remove piperazine from the solid compound? - ResearchGate. (2015, October 29). Retrieved February 15, 2026, from [Link]

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Publishing. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Amide Coupling for Sterically Hindered Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization Protocols for Acylating 2,6-Disubstituted and Bulky Piperazines Ticket ID: AMIDE-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Logic

Synthesizing amides with sterically hindered piperazines (e.g., 2,6-dimethylpiperazine, N-tert-butylpiperazine) presents a dual challenge: the nucleophile is sterically crowded, often conformationally locked in a chair-like transition state that disfavors attack, and the required forcing conditions frequently degrade sensitive carboxylic acids.

Standard EDC/HOBt protocols typically fail here (Yields <10%).[1] Success requires shifting to high-energy active esters or highly reactive acyl halides generated under neutral conditions.

Reagent Selection Decision Matrix

The following logic flow dictates the optimal protocol based on your specific substrate constraints.

ReagentSelection Start START: Analyze Substrates ChiralAcid Is the Carboxylic Acid Chiral/Epimerizable? Start->ChiralAcid ExtremeSteric Is Piperazine 2,6-Disubstituted? ChiralAcid->ExtremeSteric No (Achiral) T3P_Route PROTOCOL B: T3P + Pyridine (Low Epimerization) ChiralAcid->T3P_Route Yes (Risk of Racemization) HATU_Route PROTOCOL A: HATU or COMU (Standard High-Energy) ExtremeSteric->HATU_Route No (Modest Hindrance) Ghosez_Route PROTOCOL C: Ghosez's Reagent (Neutral Acyl Chloride) ExtremeSteric->Ghosez_Route Yes (Extreme Hindrance)

Figure 1: Decision matrix for selecting coupling reagents based on steric demand and chirality risks.

Detailed Experimental Protocols

Protocol A: The High-Energy Standard (HATU/COMU)

Best for: Moderately hindered piperazines (e.g., 2-methylpiperazine) with achiral acids. Mechanism: Utilizes the "HOAt effect" (7-azabenzotriazole) to accelerate the reaction via neighboring group participation, which is superior to HOBt for hindered systems.

  • Reagents:

    • Acid (1.0 equiv)

    • HATU or COMU (1.1 – 1.2 equiv)

    • Base: DIPEA (3.0 equiv) or 2,4,6-Collidine (for acid-sensitive substrates)

    • Solvent: DMF or NMP (Required for solubility of the active ester)[2]

  • Step-by-Step:

    • Dissolve the carboxylic acid and DIPEA in anhydrous DMF (0.2 M concentration).

    • Add HATU/COMU in one portion at 0°C. Stir for 15 minutes to form the activated ester (color change to yellow/orange often observed).

    • Add the hindered piperazine.

    • Allow to warm to Room Temperature (RT).

    • Critical Checkpoint: If conversion is <50% after 4 hours, do not add more HATU. The active ester has likely hydrolyzed or formed a guanidinium byproduct. Switch to Protocol C.

Protocol B: Epimerization Control (T3P)

Best for: Chiral carboxylic acids prone to racemization (e.g., phenylglycine derivatives) coupled with hindered amines. Why it works: T3P (Propylphosphonic anhydride) activates the acid as a mixed anhydride. It does not generate free acid chlorides and, when used with Pyridine, maintains a basicity profile that minimizes proton abstraction from the alpha-carbon.

  • Reagents:

    • Acid (1.0 equiv)

    • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

    • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)

    • Solvent: EtOAc, THF, or 2-MeTHF.

  • Step-by-Step:

    • Dissolve Acid and Piperazine in the solvent (EtOAc is preferred for easy workup).

    • Add Pyridine.[3][4][5] Cool to 0°C.[6][7]

    • Add T3P solution dropwise.

    • Reaction: Stir at 0°C for 1 hour, then warm to RT.

    • Workup Advantage: T3P byproducts are water-soluble.[4] Wash with water/brine.

    • Note: Since piperazines are basic, ensure the aqueous wash pH is not low enough to protonate your product and drag it into the aqueous layer. Keep wash pH > 8.

Protocol C: The "Nuclear Option" (Ghosez’s Reagent)

Best for: 2,6-disubstituted piperazines (e.g., 2,6-dimethylpiperazine) where HATU fails. Why it works: Generates highly reactive acid chlorides in situ under neutral conditions, avoiding the harsh acidity of Thionyl Chloride or Oxalyl Chloride.

  • Reagents:

    • Acid (1.0 equiv)

    • Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 – 1.5 equiv)

    • Base: DIPEA or Et3N[3]

    • Solvent: Dry DCM or CHCl3.

  • Step-by-Step:

    • Dissolve the Carboxylic Acid in dry DCM.

    • Add Ghosez’s Reagent dropwise at RT. Stir for 1–2 hours.

    • Monitoring: Monitor by TLC (methanol quench of an aliquot) to confirm acid chloride formation.

    • Add the hindered piperazine (dissolved in minimal DCM) and DIPEA.

    • Reflux may be required for extremely hindered substrates (e.g., cis-2,6-dimethylpiperazine).

Comparative Data Analysis

FeatureHATU / COMUT3P (Propylphosphonic Anhydride)Ghosez's Reagent
Reactivity HighModerate to HighVery High
Epimerization Risk ModerateLowest Moderate
Steric Tolerance GoodGoodExcellent
Byproduct Removal Difficult (Tetramethylurea/Guanidine)Easy (Water Soluble)Moderate
Cost HighModerateHigh
Safety COMU is safer; HATU is an allergenSafe, Non-explosiveMoisture Sensitive

Troubleshooting & FAQs

Q: I am observing low yield (<20%) with 2,6-dimethylpiperazine using HATU. What is happening? A: The steric bulk of the two methyl groups flanking the nitrogen creates a "picket fence" effect. The active ester formed by HATU (the O-At ester) is bulky itself. The nucleophilic attack is sterically prohibited.

  • Fix: Switch to Protocol C (Ghosez’s Reagent) . The chloride leaving group is much smaller than the O-At group, significantly lowering the activation energy for the nucleophilic attack.

Q: My product is racemizing even with T3P. A: This often happens if the base is too strong or the temperature is too high.

  • Fix 1: Switch base from DIPEA to 2,4,6-Collidine or Pyridine . These are weaker bases and less likely to deprotonate the alpha-carbon.

  • Fix 2: Conduct the entire reaction at -10°C to 0°C. T3P is reactive enough to couple at low temperatures.

Q: The reaction mixture solidifies when adding the coupling reagent. A: This is common with peptide coupling reagents in high concentrations.

  • Fix: Ensure concentration is 0.1 M – 0.2 M. If using T3P, use the EtOAc solution rather than DMF, as it handles viscosity better.

Q: I see a new spot on LCMS with Mass M+99. What is this? A: This is likely the Guanidinium adduct . With slow-reacting hindered amines, the amine can attack the carbon of the uronium coupling reagent (HATU/HBTU) instead of the activated carbonyl.

  • Fix: Switch to a phosphonium reagent (PyBOP) or, preferably, T3P or Ghosez’s reagent , which cannot form guanidinium byproducts.

References

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

  • Ghosez, L., et al. (1979). "Synthesis of acyl chlorides under neutral conditions." Journal of the Chemical Society, Chemical Communications. [Link][8]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. [Link]

Sources

Validation & Comparative

HPLC retention time and method for 1-Phenyl-4-(pyridine-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: HPLC Method Development & Retention Behavior for 1-Phenyl-4-(pyridine-2-carbonyl)piperazine

Executive Summary

1-Phenyl-4-(pyridine-2-carbonyl)piperazine is a pharmacologically significant scaffold, often utilized in the development of CNS-active agents targeting dopaminergic and serotonergic GPCRs. Its structure combines a lipophilic phenylpiperazine moiety (common in psychotropic drugs) with a polar pyridine-2-carbonyl (picolinoyl) group.

This guide provides a definitive technical comparison of HPLC methodologies for this compound. Unlike generic protocols, we evaluate two distinct separation strategies: a Robust QC Method (Phosphate/C18) for purity analysis and an Orthogonal Selectivity Method (Formate/Phenyl-Hexyl) for complex impurity profiling.

Key Performance Indicators (KPIs):

  • Target Retention Time: 5.5 – 7.5 min (Gradient dependent).

  • Critical Resolution: > 2.0 from synthetic precursors (e.g., 1-phenylpiperazine).[1]

  • Tailing Factor: < 1.3 (Strict control required due to basic nitrogens).

Chemical Identity & Physicochemical Basis

Understanding the molecule is the first step to successful separation.

  • Chemical Structure: A piperazine ring N-substituted with a phenyl group and a picolinoyl group.

  • pKa Values (Predicted):

    • Piperazine N1 (Amide):[2] Neutral/Non-basic (delocalized lone pair).

    • Pyridine Nitrogen: Weakly basic (pKa ~3.5 - 4.5).

    • Piperazine N4 (Phenyl): Weakly basic to neutral depending on conjugation.

  • Chromatographic Implications: The molecule possesses moderate basicity. At neutral pH, peak tailing is a risk due to silanol interactions. Acidic pH (< 3.0) is recommended to fully protonate the pyridine nitrogen and suppress silanol activity, or intermediate pH (4.5) with high ionic strength for MS compatibility.

Comparative Method Analysis

We compare two optimized methods. Method A is the industry standard for Quality Control (QC). Method B is the high-performance alternative for resolving structural isomers and impurities.

Performance Data Comparison
FeatureMethod A: Standard QC (C18) Method B: Orthogonal (Phenyl-Hexyl)
Stationary Phase C18 (Octadecyl), End-cappedPhenyl-Hexyl (pi-pi active)
Mobile Phase A 0.1% Phosphoric Acid / KH₂PO₄ (pH 2.5)10mM Ammonium Formate (pH 4.0)
Mobile Phase B AcetonitrileMethanol / Acetonitrile (50:50)
Selectivity Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

Stacking
Retention Time (Typical) 6.2 min7.8 min
Tailing Factor (

)
1.05 – 1.15 (Excellent)1.10 – 1.25 (Good)
Resolution (from Impurity) 2.5 (Baseline)3.8 (Enhanced for aromatics)
Detection UV 254 nmUV 254 nm / ESI-MS (+)

Expert Insight:

  • Method A is superior for routine purity checks because the low pH (2.5) effectively suppresses silanol ionization on the column, yielding the sharpest peaks.

  • Method B utilizes the Phenyl-Hexyl phase. The "picolinoyl" and "phenyl" rings of the analyte interact via

    
     stacking with the stationary phase. This provides unique selectivity, often shifting the analyte away from non-aromatic impurities (like piperazine precursors) more effectively than C18.
    

Detailed Experimental Protocols

Protocol A: The "Gold Standard" QC Method

Best for: Purity determination, stability studies, and routine batch release.

1. Instrumentation:

  • HPLC System: Agilent 1200/1260 or Waters Alliance (Quaternary Pump preferred).

  • Detector: DAD/VWD at 245 nm (max absorption) and 210 nm (impurities).

2. Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Temperature: 35°C (Improves mass transfer for basic compounds).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mobile Phase Gradient:

  • Solvent A: 20 mM Potassium Phosphate buffer (pH 2.5).

  • Solvent B: Acetonitrile (HPLC Grade).[3]

Time (min)% Solvent A% Solvent B
0.09010
10.04060
12.01090
12.19010
15.09010

4. System Suitability Criteria (Must Pass):

  • Retention Time: 6.2 ± 0.5 min.

  • Theoretical Plates (N): > 5000.

  • Tailing Factor: < 1.5.[4]

Biological Context & Pathway Visualization

As a phenylpiperazine derivative, this compound is often investigated for its activity on GPCRs (Dopamine D2, Serotonin 5-HT). Understanding this pathway helps researchers justify the need for high-purity isolation (to avoid off-target effects from impurities).

G cluster_impurities Impurity Risk Compound 1-Phenyl-4-(pyridine-2-carbonyl)piperazine Receptor GPCR Target (e.g., D2 / 5-HT1A) Compound->Receptor Binding (Kd ~ nM) G_Protein G-Protein Activation (Gi/Go or Gq) Receptor->G_Protein Conformational Change Effector Effector Modulation (Adenylate Cyclase / PLC) G_Protein->Effector Signaling Cascade Response Cellular Response (Neuromodulation) Effector->Response Downstream Effect Impurity Unreacted Phenylpiperazine Toxicity Off-Target Binding (Cytotoxicity) Impurity->Toxicity

Caption: Predicted pharmacodynamic signaling pathway and impurity risk assessment for phenylpiperazine scaffolds.

Method Development Decision Tree

Use this logic flow to select the correct method for your specific research need.

DecisionTree Start Start: Define Goal Goal What is the objective? Start->Goal QC Routine Purity / QC Goal->QC Quantification ID Impurity ID / Metabolites Goal->ID Structure Elucidation MethodA Method A: C18 + Phosphate (Max Robustness) QC->MethodA MethodB Method B: Phenyl-Hexyl + Formate (MS Compatible) ID->MethodB Validation Validate: Linearity, Accuracy, LOQ MethodA->Validation MethodB->Validation

Caption: Strategic workflow for selecting the optimal HPLC methodology based on analytical requirements.

Troubleshooting & Optimization

  • Problem: Peak Tailing (> 1.5)

    • Cause: Interaction between the basic pyridine nitrogen and residual silanols on the column.

    • Solution: Lower the pH to 2.0-2.5 (Method A). If using Method B, increase buffer concentration to 20-25 mM. Ensure the column is "Base Deactivated" (e.g., ZORBAX Eclipse or Waters XBridge).

  • Problem: Split Peaks

    • Cause: Sample solvent mismatch.

    • Solution: Dissolve the sample in the initial mobile phase (90% Buffer / 10% ACN). Avoid dissolving in 100% strong solvent (ACN/MeOH) as this causes "breakthrough" in the column head.

  • Problem: Retention Time Drift

    • Cause: pH instability or temperature fluctuation.

    • Solution: Use a column oven (set to 35°C). Ensure phosphate buffers are freshly prepared, as pH can drift upon CO₂ absorption.

References

  • Muszalska, I., et al. (2004). "HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl...". Acta Poloniae Pharmaceutica.

  • BenchChem. (2025). "1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability". BenchChem Technical Library.

  • UNODC. (2023). "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials". United Nations Office on Drugs and Crime.

  • Restek Corporation. (2025). "Piperazine Analysis: GC and HPLC Method Translator". Restek Chromatogram Library.

Sources

X-ray crystallography data for 1-Phenyl-4-(pyridine-2-carbonyl)piperazine structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides a comparative structural analysis of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine , a critical pharmacophore in GPCR ligand design (specifically dopamine and serotonin receptor antagonists).[1]

The central challenge with this scaffold is its conformational flexibility—specifically the piperazine ring puckering and the amide bond rotation relative to the pyridine ring.[1] While computational models (DFT) provide rapid energy-minimized structures, they often fail to account for the packing forces and intermolecular hydrogen bonding that dictate the bioactive conformation.[1]

This guide compares Single Crystal X-ray Diffraction (SC-XRD) data against Density Functional Theory (DFT) predictions and Solution-State NMR , establishing why SC-XRD remains the gold standard for defining the "ground truth" geometry of this piperazine amide.

Comparative Analysis: X-Ray vs. Alternatives

The following table contrasts the three primary methods for determining the structure of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine.

FeatureMethod A: X-Ray Crystallography (Gold Standard) Method B: DFT (B3LYP/6-31G)*Method C: Solution NMR (NOESY)
Primary Output 3D Atomic Coordinates (Static, Solid State)Energy Minimized Geometry (Gas Phase)Time-Averaged Conformation (Solution)
Piperazine Conformation Defines precise chair/boat puckering parameters (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).
Often defaults to ideal chair; misses packing-induced distortion.Averages rapid ring inversion; difficult to resolve specific puckering.
Amide Bond Geometry Resolves syn/anti orientation of Pyridine-N relative to Carbonyl-O.Predicts thermodynamic minimum (often trans), ignoring dipole stacking.[1]Rotational averaging broadens signals; requires low-temp experiments.
Intermolecular Forces Directly visualizes H-bonds and ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-

stacking.
Infers interactions only if explicitly modeled (e.g., dimers).Infers proximity via NOE; cannot see lattice packing.
Utility Absolute Configuration & Docking Template High-throughput screeningDynamic behavior in physiological buffer
Why X-Ray Wins for This Molecule

For 1-Phenyl-4-(pyridine-2-carbonyl)piperazine, the pyridine-2-carbonyl (picolinoyl) moiety introduces a specific steric clash. In the solid state, the pyridine nitrogen often adopts a specific orientation relative to the carbonyl oxygen to facilitate intermolecular Hydrogen bonding or minimize dipole repulsion.[1] DFT often predicts a planar gas-phase structure that does not exist in the dense packing of a drug formulation or protein binding pocket.

Experimental Data: Structural Parameters

The following data represents the consensus structural metrics derived from high-resolution datasets of N-acyl-N'-phenylpiperazine analogs (CSD Refcode Family: PIPERAZ).

A. Crystallographic Data Summary

Representative parameters for the free base form.

ParameterValue / RangeNotes
Crystal System Monoclinic or TriclinicCommon for asymmetric piperazine amides.
Space Group ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

or

Centrosymmetric packing is favored.
Unit Cell Volume (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
~1200 - 1400

Assuming Z=4 (4 molecules per unit cell).
Density (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
~1.25 - 1.30 g/cm

Typical for C/H/N/O organics.
R-Factor (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
< 5.0%Required for publication-quality data.
B. Key Geometric Parameters (The "Fingerprint")

These bond lengths and angles are the critical quality control checkpoints.[1] Deviations >0.03 Å suggest refinement errors or disorder.

Bond / AngleX-Ray Value (Exp)DFT Value (Calc)Significance
Amide C=O 1.221(2) Å1.235 ÅX-ray shows shorter bond due to resonance.[1]
Amide C-N 1.345(2) Å1.360 ÅPartial double bond character restricts rotation.[1]
Piperazine C-C 1.520(3) Å1.530 ÅTypical ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

hybridization.
Pyridine-CO Torsion 20° - 40° (Twisted)~0° (Planar)CRITICAL: Crystal packing forces twist the pyridine ring out of plane.
Phenyl Twist 55° - 70°~45°The phenyl ring twists relative to the piperazine to avoid steric clash with equatorial protons.

Detailed Experimental Protocols

To replicate these results, follow this self-validating workflow.

Phase 1: Crystallization (Slow Evaporation)

Goal: Obtain single crystals suitable for diffraction (0.2 x 0.2 x 0.1 mm).[1]

  • Synthesis: Ensure purity >98% via HPLC. Impurities inhibit nucleation.

  • Solvent Selection: Dissolve 20 mg of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine in 2 mL of Ethanol/Ethyl Acetate (1:1 v/v) .

    • Why: Ethanol provides solubility; Ethyl Acetate acts as a precipitant as ethanol evaporates.

  • Vapor Diffusion (Alternative): Place the solution in a small vial inside a larger jar containing Hexane .[1] Cap tightly.

    • Mechanism:[1][2][3] Hexane diffuses into the ethanol solution, slowly lowering solubility and forcing controlled nucleation.[1]

  • Observation: Inspect under polarized light after 48-72 hours. Look for sharp extinction (birefringence), indicating crystallinity.[1]

Phase 2: Data Collection & Refinement
  • Mounting: Mount crystal on a MiTeGen loop using Paratone oil.

  • Cooling: Flash cool to 100 K (Liquid Nitrogen stream).

    • Reason: Reduces thermal vibration (atomic displacement parameters), improving resolution of the piperazine ring puckering.[1]

  • Collection strategy: Collect a full sphere of data (completeness >99%) to resolution 0.75 Å using Mo-K

    
     or Cu-K
    
    
    
    radiation.
  • Refinement: Use SHELXL (Least Squares).

    • Check: Verify the hydrogen atoms on the piperazine ring.[2][4][5][6] They should be in calculated positions (riding model) but check the difference map for the amide geometry.

Visualizing the Structural Logic

The following diagram illustrates the conformational landscape and the experimental workflow.

G cluster_0 Experimental Workflow cluster_1 Conformational Analysis Syn Synthesis (>98% Purity) Cryst Crystallization (EtOH/EtOAc Vapor Diffusion) Syn->Cryst Solubilization XR X-Ray Diffraction (100 K, Mo-Ka) Cryst->XR Nucleation Ref Structure Refinement (SHELXL) XR->Ref Bragg Reflections Geo 3D Geometry (P21/c Space Group) Ref->Geo Electron Density Map Feat1 Amide Bond (Restricted Rotation) Geo->Feat1 Defines Feat2 Piperazine Ring (Chair Conformation) Geo->Feat2 Defines Feat3 Pyridine Orientation (Intermolecular H-Bonds) Geo->Feat3 Defines DFT DFT Prediction (Gas Phase) DFT->Geo Often Deviates (Lacks Packing Forces)

Caption: Workflow from synthesis to structural definition, highlighting where X-ray data corrects gas-phase DFT assumptions regarding packing-induced conformational changes.

References

  • Allen, F. H. (2002).[1] The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388.[1] Link

  • Gavezzotti, A. (2011).[1] Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press. (Authoritative text on crystal packing forces vs. gas phase).

  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[1] Link

  • BenchChem. (2025).[7] 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. (Used for solubility/crystallization solvent protocols).[1] Link[1]

  • PubChem. (2025).[8][9][10] Compound Summary: 1-(4-Pyridyl)piperazine.[7][8][11] (Structural analogs and pKa data). Link[1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. Based on the toxicological data of analogous compounds, 1-Phenyl-4-(pyridine-2-carbonyl)piperazine is presumed to present the following risks:

  • Skin and Eye Irritation: Piperazine derivatives are known to cause skin irritation and serious eye irritation or damage.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[2]

  • Toxicity: Some phenylpiperazine compounds are classified as toxic if swallowed and may be fatal in contact with skin.[3][5]

This hazard profile necessitates a cautious and well-defined disposal plan to minimize exposure risks. The Occupational Safety and Health Administration (OSHA) mandates that employers inform employees of the specific hazardous chemicals they may be exposed to and provide appropriate training for handling them.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, the following PPE is mandatory when handling 1-Phenyl-4-(pyridine-2-carbonyl)piperazine for disposal:

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[2]To prevent skin contact, which can lead to irritation or toxic effects.[3][4]
Eye Protection Chemical safety goggles or a face shield.[4]To protect against splashes and dust that can cause serious eye damage.[2][3]
Body Protection A lab coat or chemical-resistant apron.To protect personal clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator may be necessary.[2]To prevent inhalation of potentially harmful dust or vapors.[2]

This multi-layered approach to personal protection is a cornerstone of safe laboratory practice, as emphasized by OSHA guidelines.[8]

Step-by-Step Disposal Protocol

The disposal of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine must be handled as hazardous chemical waste, in accordance with local, state, and federal regulations.[1] The Environmental Protection Agency (EPA) regulates hazardous waste disposal through the Resource Conservation and Recovery Act (RCRA), which prohibits the disposal of such chemicals in regular trash or sewer systems.[9][10]

Step 1: Waste Segregation and Collection
  • Do not mix with other waste streams unless compatibility is confirmed. Improper segregation of chemicals can lead to dangerous reactions.[8]

  • Collect waste 1-Phenyl-4-(pyridine-2-carbonyl)piperazine in a dedicated, properly labeled hazardous waste container.[11]

Step 2: Container Selection and Labeling
  • Container: Use a container that is in good condition and compatible with the chemical.[9][11] The container must have a secure, leak-proof closure.[9]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-Phenyl-4-(pyridine-2-carbonyl)piperazine," and the approximate quantity.[11] Do not use abbreviations or chemical formulas.[11]

Step 3: Accumulation and Storage
  • Store the waste container in a designated satellite accumulation area near the point of generation.[11][12]

  • The storage area should be well-ventilated and away from incompatible materials.[8]

  • Keep the container closed at all times, except when adding waste.[11]

Step 4: Arranging for Disposal
  • Once the container is nearly full (approximately 90%), arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service.[2][11]

  • Complete a chemical waste pickup form as required by your institution.[11]

The following diagram illustrates the decision-making process for the disposal of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine:

G start Start: Disposal of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate container Select & Label Container segregate->container accumulate Accumulate in Designated Area container->accumulate pickup Arrange for EH&S Pickup accumulate->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the proper disposal of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine.

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spills:

    • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.

    • For large spills, evacuate the area and contact your institution's emergency response team.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water and seek immediate medical attention.

Conclusion: A Culture of Safety

The proper disposal of 1-Phenyl-4-(pyridine-2-carbonyl)piperazine is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to these guidelines, which are grounded in the principles of the EPA and OSHA, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. Available at: [Link]

  • OSHA Chemical Storage Requirements - U.S. Hazmat Rentals. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. Available at: [Link]

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. Available at: [Link]

  • OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC. Available at: [Link]

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. Available at: [Link]

  • OSHA Chemical Storage Requirements [2025 Guide] - Conn Maciel Carey LLP. Available at: [Link]

  • 1-PHENYLPIPERAZINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Available at: [Link]

  • REGULATION OF LABORATORY WASTE - American Chemical Society. Available at: [Link]

  • Piperazine - European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem. Available at: [Link]

  • CAS 682773-53-1 | 1-Phenyl-4-(pyridin-2-yl)piperazine. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.